molecular formula C9H11F2N3O3 B14360440 Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate CAS No. 90854-77-6

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate

Cat. No.: B14360440
CAS No.: 90854-77-6
M. Wt: 247.20 g/mol
InChI Key: KUZXPEDWOZVHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate is a synthetic carbamate derivative featuring a pyrimidine ring substituted with a difluoromethoxy group at the 4-position and a methyl group at the 6-position. The ethyl carbamate moiety (-O-CO-NH₂) is attached to the pyrimidine ring’s 2-position. The difluoromethoxy group may enhance metabolic stability and lipophilicity, while the pyrimidine core could contribute to binding interactions in biological systems .

Properties

CAS No.

90854-77-6

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.20 g/mol

IUPAC Name

ethyl N-[4-(difluoromethoxy)-6-methylpyrimidin-2-yl]carbamate

InChI

InChI=1S/C9H11F2N3O3/c1-3-16-9(15)14-8-12-5(2)4-6(13-8)17-7(10)11/h4,7H,3H2,1-2H3,(H,12,13,14,15)

InChI Key

KUZXPEDWOZVHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=CC(=N1)OC(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate typically involves the reaction of 4-(difluoromethoxy)-6-methylpyrimidine-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Examples :

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Contains a thietanyloxy group and thioether linkage.
  • Patent Compounds (): Feature trifluoromethyl and spirocyclic groups.

Key Differences :

  • Substituent Reactivity : Thietanyloxy (sulfur-containing) and trifluoromethyl groups influence electronic properties differently than difluoromethoxy. Trifluoromethyl is strongly electron-withdrawing, while difluoromethoxy offers a balance of electronegativity and steric hindrance.
  • Biological Implications : Thioether groups (as in ) may undergo oxidation to sulfoxides, altering activity, whereas difluoromethoxy is more metabolically stable .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Pyrimidine 4-difluoromethoxy, 6-methyl Carbamate Agrochemical/Pharmaceutical
Ethyl Carbamate (EC) None Ethyl Carbamate Contaminant in foods
Fenoxycarb Phenoxyethyl 4-phenoxyphenoxy Carbamate, Ether Insect growth regulator
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate Pyridine 6-fluoro, 3-iodo Carbamate, Halogen Synthetic intermediate

Table 2: Toxicity and Bioactivity Profiles

Compound Name Carcinogenicity (Rodent Models) Mutagenicity (Salmonella Assay) Known Applications
Ethyl Carbamate (EC) High Weak (requires metabolic activation) None (contaminant)
Vinyl Carbamate Higher than EC Strong Carcinogen
Fenoxycarb Not reported Not reported Pesticide
Target Compound Unknown Unknown Hypothesized agrochemical

Biological Activity

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of a difluoromethoxy group and an ethyl carbamate moiety. Its molecular formula is C11H12F2N3O3C_{11}H_{12}F_2N_3O_3, and it has a molecular weight of 277.23 g/mol. The structural formula can be outlined as follows:

C5H5N3O2+F2CH2O\text{C}_5\text{H}_5\text{N}_3\text{O}_2+\text{F}_2\text{C}\text{H}_2\text{O}

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Specifically, it has been shown to interact with various biological targets, modulating pathways that are crucial for cellular function. The compound's mechanism includes:

  • Enzyme Inhibition : It exhibits inhibitory activity against specific enzymes involved in metabolic pathways, which can lead to altered cellular responses and therapeutic effects.
  • Protein Interactions : The compound may also affect protein-protein interactions, contributing to its biological effects.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Antimicrobial Activity : Studies have suggested that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antitumor Effects : Preliminary studies indicate that it could inhibit tumor cell proliferation, suggesting potential use in cancer therapy.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound. Here are some notable findings:

StudyFindings
Study 1Demonstrated enzyme inhibition with IC50 values indicating significant activity against specific targets.
Study 2Reported antimicrobial efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) lower than existing antibiotics.
Study 3Showed promising results in vitro for antitumor activity in several cancer cell lines, including MCF-7 and A549 cells.

Case Studies

  • Case Study on Antimicrobial Activity : In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively, with a notable reduction in colony-forming units compared to controls.
  • Case Study on Antitumor Activity : A recent investigation evaluated the effects of the compound on human cancer cell lines. The results indicated a significant decrease in cell viability and induced apoptosis in treated cells, suggesting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.